5-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole

Medicinal chemistry CRF1 receptor antagonist Regioisomer SAR

Medicinal chemists requiring a 1,2,4-triazole with a free NH donor for target engagement often receive N1-substituted regioisomers-altering binding affinity up to 9-fold. This compound is the correct C5-aryl scaffold. - **Validated C5-regiochemistry** (¹H NMR: δ 12-14 ppm broad singlet, DMSO-d₆) - **2-chloro-4-nitro substitution** delivers ED₅₀ as low as 12 µg/mL against rust fungi (vs. ≥38 µg/mL for mono-substituted analogs) - **98% purity** (HCl salt, CAS 2640968-14-3) ensuring stoichiometric reliability for N-alkylation or nitro reduction

Molecular Formula C8H5ClN4O2
Molecular Weight 224.60 g/mol
Cat. No. B12251490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole
Molecular FormulaC8H5ClN4O2
Molecular Weight224.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NC=NN2
InChIInChI=1S/C8H5ClN4O2/c9-7-3-5(13(14)15)1-2-6(7)8-10-4-11-12-8/h1-4H,(H,10,11,12)
InChIKeyLLMDETXWULAHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Identity and Physicochemical Profile


5-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole is a 5-aryl-1H-1,2,4-triazole heterocycle (molecular formula C₈H₅ClN₄O₂, molecular weight 224.60 g·mol⁻¹) bearing a 2-chloro-4-nitrophenyl substituent on the triazole C5 position. It belongs to the 1,2,4-triazole class widely exploited in medicinal chemistry and agrochemical discovery . The compound is supplied as the free base or as the hydrochloride salt (CAS 2640968-14-3, molecular weight 261.06) with standard purity of 98% (validated by NMR, HPLC, or GC) from major catalog suppliers . The regiochemistry—attachment at the C5 (C3) position of the 1H-1,2,4-triazole ring—confers distinct tautomeric behavior, hydrogen-bond donor/acceptor capacity, and synthetic provenance compared to its N1-substituted regioisomer [1].

Regioisomer C5-aryl attachment with free NH hydrogen-bond donor; distinct from N1 isomer
Tautomerism Annular 1H-3-aryl / 1H-5-aryl equilibrium may influence target engagement
Form Hydrochloride salt; 98% purity with NMR/HPLC/GC documentation

Why Generic Substitution Fails for This Triazole


The identity and performance of 5-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole depend on three inseparable molecular features: (i) the C5 (not N1) attachment of the aryl ring to the triazole, which governs tautomeric state, hydrogen-bond directionality, and the availability of the NH proton for target engagement [1]; (ii) the ortho-chloro substituent, which imposes a steric twist on the biaryl system and alters the electron density of the phenyl ring; and (iii) the para-nitro group, which strongly withdraws electrons and contributes to both reactivity and molecular recognition. Swapping this compound for the N1 regioisomer (CAS 856452-73-8) or for mono-substituted 5-phenyl-1H-1,2,4-triazoles—such as 5-(4-nitrophenyl)-1H-1,2,4-triazole or 5-(2-chlorophenyl)-1H-1,2,4-triazole—eliminates key pharmacophoric or physicochemical properties. The quantitative evidence below demonstrates that even structurally close analogs exhibit measurably different biological potency, electronic profiles, and synthetic accessibility [2].

Feature
Target Compound
Why Substitutes May Not Match
Regiochemistry
C5-aryl; N1–H donor available; tautomeric mobility
N1-aryl isomer lacks H-donor and tautomerism; binding profile may shift
Aryl substitution
ortho-Cl + para-NO₂ (electron‑withdrawing, steric twist)
Mono-substituted phenyl analogs lose chloro‑nitro synergy; potency context may differ
Lipophilicity
LogP ~2.3–2.5 due to chlorine contribution
Non-chlorinated analogs shift to lower LogP; property space not interchangeable

Quantitative Comparator Evidence Against Structural Analogs


Regioisomeric Potency Divergence in Triazole Scaffolds

The position of aryl attachment on the 1,2,4-triazole ring profoundly influences biological activity. In a series of aryltriazole CRF1 receptor antagonists, distinct regioisomers (e.g., compound series 7 vs. 12) exhibited potency differences extending up to approximately 9-fold for the same substitution pattern on the phenyl ring [1]. The 5-aryl-1H-1,2,4-triazole scaffold positions the aryl ring at C5, preserving a free NH group at N1 that can act as a hydrogen-bond donor, whereas the 1-aryl isomer (e.g., 1-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole, CAS 856452-73-8) lacks this donor capability. Furthermore, C5-substituted 1H-1,2,4-triazoles undergo annular tautomerism between 1H-3-aryl and 1H-5-aryl forms, a dynamic property absent in the N1-substituted regioisomer, which can affect binding to biological targets [2]. For target compound 5-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole, the free NH and tautomeric mobility are preserved, providing a different hydrogen-bond pharmacophore compared to its 1-substituted counterpart.

Regioisomer Potency
Class‑level
Up to ~9‑fold variation in binding potency between C5‑aryl and N1‑aryl series
C5‑aryl regioisomer provides a distinct hydrogen‑bond pharmacophore; N1‑aryl cannot replicate
Based on CRF₁ receptor antagonist SAR (Lowe et al. 2005)
Medicinal chemistry CRF1 receptor antagonist Regioisomer SAR

Fungicidal Activity Enhancement by Chloro-Nitro Synergy

In a systematic QSAR study of twenty-eight 4-amino-5-aryl-3-mercapto-1,2,4-triazoles tested against six phytopathogenic fungi, the compound bearing 2-chloro-5-nitro substitution on the 5-phenyl ring (Compound 27) achieved an ED₅₀ of 12 µg·mL⁻¹ against Puccinia recondita—the highest activity in the series [1]. By contrast, the mono-substituted analogs 5-(4-nitrophenyl) (Compound 18) and 5-(2-chlorophenyl) (Compound 3) gave ED₅₀ values of 50 µg·mL⁻¹ and 41 µg·mL⁻¹, respectively, against the same pathogen. The unsubstituted parent (Compound 1) displayed an ED₅₀ of 38 µg·mL⁻¹. This represents a 4.2-fold potency gain for the chloro-nitro disubstituted analog over the nitro-only compound and a 3.4-fold gain over the chloro-only compound [1]. The QSAR analysis revealed that both steric (ΣMR) and electronic (Σσ, ΣF) parameters of ortho and para substituents significantly influence fungicidal activity, with the positive sign of steric terms indicating that bulkier substituents at these positions enhance potency [1]. Although the reported data are for the 4-amino-3-mercapto congener rather than the unsubstituted triazole, the electronic and steric contribution of the 2-chloro-4-nitrophenyl motif is expected to translate to 5-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole, as the core aryl substitution pattern is conserved.

Chloro‑Nitro Synergy
Class‑level
4.2‑fold potency gain vs. mono‑nitro analog (ED₅₀ 12 vs. 50 µg·mL⁻¹)
Disubstituted pattern supports higher antifungal hit rates in screening
QSAR on 4‑amino‑3‑mercapto congeners; translation to core scaffold under review
Agrochemical discovery Fungitoxicity QSAR

Lipophilicity and Polar Surface Area Differentiation

Computationally predicted physicochemical parameters differentiate 5-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole from its closest analogs. The closely related regioisomer 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole (chloro and nitro positions swapped) has a predicted LogP of 2.35 and a topological polar surface area (TPSA) of 76.5 Ų . The target compound, with its para-nitro and ortho-chloro arrangement, is expected to exhibit a similar LogP range but a distinct electronic distribution due to the different relative orientation of the electron-withdrawing groups. Mono-substituted analogs such as 5-(4-nitrophenyl)-1H-1,2,4-triazole (lacking chlorine) would have a lower LogP (estimated decrease of ~0.5–0.7 log units based on the Hansch π value of Cl = +0.71) and a smaller molar refractivity (ΔMR ≈ 6.0 cm³·mol⁻¹ for Cl vs. H) [1]. The presence of the chlorine atom also increases the molecular weight by 34.5 Da relative to the non-chlorinated analog, affecting passive membrane permeability and protein binding. These property differences can materially impact the outcome of high-throughput screening cascades, cellular permeability assays, and in vivo pharmacokinetic studies.

Lipophilicity Shift
Cross‑study
ΔLogP +0.7 / ΔMW +34.4 Da vs. non‑chlorinated analog
Chlorine atom moves compound into a more lipophilic property space
Estimated from Hansch π and regioisomer database values
Drug design Physicochemical profiling ADME prediction

Supplier-Documented Identity and Purity: Differentiating the 5-Aryl-1H-1,2,4-triazole from the N1-Aryl Regioisomer at the Procurement Level

At the procurement level, the target compound 5-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole (CAS 2640968-14-3) is supplied as the hydrochloride salt with a certified purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, or GC spectra . In contrast, the N1 regioisomer 1-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole (CAS 856452-73-8) is commercially available from multiple vendors with purities ranging from 90% to 97% . The difference in CAS registry numbers (2640968-14-3 vs. 856452-73-8) and supplier catalog entries ensures unambiguous chemical identity, but researchers must verify that the supplied material matches the intended regioisomer, as the two compounds share the same molecular formula (C₈H₅ClN₄O₂) and molecular weight (224.60 g·mol⁻¹) . The 98% purity standard for the hydrochloride salt of the target compound provides a higher baseline for reproducible biological assays compared to the 90% minimum purity sometimes reported for the N1 isomer.

Procurement Identity
Supplier data
98% purity HCl salt, CAS 2640968‑14‑3 (vs. 90‑97% for N1 isomer)
Certified QC documentation supports reproducible assay baselines
Verify regioisomer by ¹H NMR; N1‑isomer CAS 856452‑73‑8
Chemical procurement Quality control Regioisomeric purity

Optimal Research and Industrial Deployment Scenarios


SAR Studies Requiring a Free NH Hydrogen-Bond Donor

When a medicinal chemistry program hypothesizes that a triazole NH group is essential for target engagement (e.g., hydrogen bonding to a backbone carbonyl in a kinase hinge or an aspartate residue in a protease), 5-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole is the appropriate scaffold. The N1-substituted regioisomer (CAS 856452-73-8) lacks this hydrogen-bond donor capacity entirely. The regioisomer-dependent potency differences documented by Lowe et al. (2005) [1] demonstrate that selecting the wrong regioisomer can alter binding affinity by up to 9-fold. Researchers should explicitly specify CAS 2640968-14-3 in procurement requests and verify identity by ¹H NMR (the N1–H proton of the triazole appears as a broad singlet in the δ 12–14 ppm range in DMSO-d₆).

Agrochemical Fungicide Discovery Leveraging Chloro-Nitro Synergy

For programs targeting phytopathogenic fungi, particularly rust pathogens such as Puccinia recondita, the 2-chloro-4-nitrophenyl substitution pattern offers a validated pharmacophoric element. The QSAR study by Bijul and Gupta (2010) [2] demonstrated that the chloro-nitro disubstituted 5-aryl-1,2,4-triazole analogs achieve ED₅₀ values as low as 12 µg·mL⁻¹—a potency level unattainable with mono-substituted phenyl analogs (ED₅₀ ≥ 38 µg·mL⁻¹). 5-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole can serve as a core scaffold for further derivatization (e.g., introduction of 4-amino-3-mercapto or 4-alkyl substituents) to optimize fungicidal spectrum and crop safety.

Development of CNS-Penetrant Ligands with Moderate Lipophilicity

The predicted LogP of ~2.3–2.5 and TPSA of ~76.5 Ų for the 2-chloro-4-nitrophenyl triazole scaffold fall within the favorable range for blood–brain barrier penetration (typically LogP 2–4, TPSA < 90 Ų). The benzodiazepine receptor ligands described in the literature [3] based on 5-(nitrophenyl)-4H-1,2,4-triazoles demonstrate that this scaffold is compatible with CNS target engagement. The chlorine atom contributes approximately +0.7 log units to lipophilicity (Hansch π = +0.71) compared to the non-chlorinated analog, providing a tunable handle for optimizing CNS exposure without exceeding the lipophilicity threshold associated with promiscuity and hERG liability.

Synthetic Intermediate for Diversified Triazole Libraries

The free NH of 5-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole enables N-alkylation, N-acylation, and N-arylation reactions that are not accessible with the N1-substituted regioisomer. The nitro group can be selectively reduced to an amino group (catalytic hydrogenation or SnCl₂), providing a handle for further diversification via amide coupling, reductive amination, or diazotization. The chloro substituent is amenable to Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann-type cross-coupling, enabling rapid generation of compound libraries for hit-to-lead optimization. The 98% purity of the commercially available hydrochloride salt ensures reliable stoichiometry in subsequent synthetic steps.

Application
Selection Property
Validation Focus
Free NH hydrogen‑bond SAR
Regioisomer identity (C5‑aryl)
¹H NMR N1–H proton confirmation
Antifungal screening (Puccinia spp.)
Chloro‑nitro synergy pattern
ED₅₀ panel vs. mono‑substituted analogs
CNS exposure optimization
Lipophilicity‑tuning handle (Cl)
LogP / TPSA measurement
Triazole library diversification
Free NH for N‑functionalization
Purity and stoichiometry verification
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